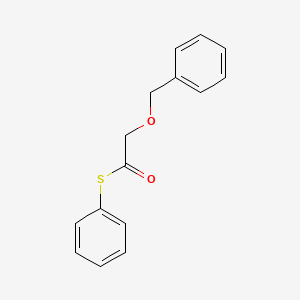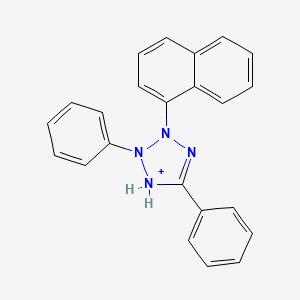
3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium is a heterocyclic compound featuring a tetrazole ring substituted with naphthalene and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium typically involves the cycloaddition reaction of azides with nitriles. One common method is the Huisgen 1,3-dipolar cycloaddition, where an azide reacts with a nitrile under thermal or catalytic conditions to form the tetrazole ring.
Huisgen Cycloaddition:
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of corresponding tetrazole oxides.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction can yield dihydrotetrazole derivatives.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Reactions are often conducted in polar aprotic solvents.
Products: Substitution reactions can introduce various functional groups onto the tetrazole ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The tetrazole ring is known to mimic carboxylate groups, making it a valuable scaffold in drug design. It has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as photoresponsive polymers and sensors. Its ability to undergo photoisomerization makes it suitable for applications in optoelectronics and smart materials .
Mécanisme D'action
The mechanism of action of 3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Naphthalen-1-yl)-2-phenylacrylonitrile: Known for its photoisomerization properties.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Studied for its structural and electronic properties.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole: Used in cycloaddition reactions.
Uniqueness
3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium stands out due to its combination of a tetrazole ring with naphthalene and phenyl groups, providing a unique electronic structure and reactivity profile. This makes it particularly valuable in the design of new materials and pharmaceuticals.
Propriétés
Numéro CAS |
134102-55-9 |
|---|---|
Formule moléculaire |
C23H19N4+ |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
3-naphthalen-1-yl-2,5-diphenyl-1H-tetrazol-1-ium |
InChI |
InChI=1S/C23H18N4/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22/h1-17H,(H,24,25)/p+1 |
Clé InChI |
POVFIALPFNAYPM-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)

![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
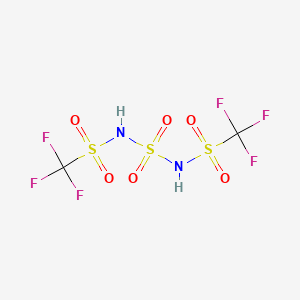
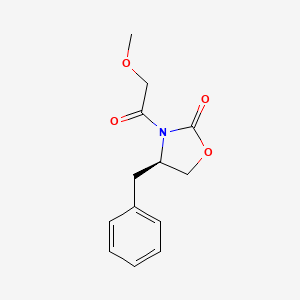
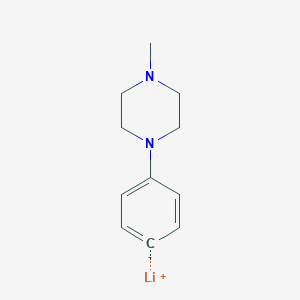
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
